molecular formula C16H21N5O B15062794 (R)-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone

(R)-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone

Katalognummer: B15062794
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: FURCQDWTOXYTNN-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (CAS: 1030377-32-2), also known as suvorexant, is an orexin receptor antagonist developed for treating insomnia by targeting the hypocretin/orexin signaling pathway .

Eigenschaften

Molekularformel

C16H21N5O

Molekulargewicht

299.37 g/mol

IUPAC-Name

[(7R)-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone

InChI

InChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3/t13-/m1/s1

InChI-Schlüssel

FURCQDWTOXYTNN-CYBMUJFWSA-N

Isomerische SMILES

C[C@@H]1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3

Kanonische SMILES

CC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with ®-7-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the diazepane ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, also known as (7R)-7-methyl-1-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane, is a chemical compound with diverse applications in scientific research .

Key Properties

  • Molecular Formula: C16H21N5OC_{16}H_{21}N_{5}O
  • Molecular Weight: 299.371 g/mol
  • Boiling Point: 522.0±60.0 °C at 760 mmHg
  • Density: 1.3±0.1 g/cm3
  • Flash Point: 269.5±32.9 °C

Synonyms

  • Suvorexant Impurity 4
  • (7R)-7-Methyl-1-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane
  • Methanone, $$(7R)-hexahydro-7-methyl-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-

Scientific Research Applications

  • Orexin Receptor Antagonists: This compound is related to the discovery of diazepane amide Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs) . Orexin receptor antagonists are of interest for treating CNS disorders . Seltorexant (JNJ-42847922/MIN-202), a selective OX2R antagonist, exhibits rapid absorption and a short half-life in humans .
  • Synthesis: It is used in the synthesis of Suvorexant .
  • Building Block: This compound is a building block in creating complex molecules with potential biological activities .

Wirkmechanismus

The mechanism of action of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The triazole moiety can bind to active sites, inhibiting the function of target proteins. This inhibition can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Molecular Formula : C₁₆H₂₁N₅O
  • Molecular Weight : 299.37 g/mol
  • Solubility : 0.39 g/L (25°C, calculated)
  • Density : 1.26 g/cm³ (20°C, calculated) .

The compound features a diazepane ring substituted with a methyl group at the 7-position (R-configuration) and a benzoyl group linked to a 5-methyl-2-(triazol-2-yl)phenyl moiety. Its structure enables selective binding to orexin receptors (OX1R and OX2R), modulating sleep-wake cycles .

Comparison with Structural Analogs

Structural Analog 1: Benzoxazole-Substituted Diazepane

Compound: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

  • Molecular Formula : C₁₇H₁₈ClN₅O₂
  • Molecular Weight : 367.81 g/mol
  • Key Difference : The diazepane ring is substituted with a 5-chloro-benzoxazole group instead of the triazole-linked phenyl group.

Structural Analog 2: Methylfuropyrimidine-Substituted Diazepane

Compound: [(7R)-7-Methyl-4-(5-methylfuro[2,3-d]pyrimidin-2-yl)-1,4-diazepan-1-yl][5-methyl-2-(triazol-2-yl)phenyl]methanone

  • Molecular Formula : C₁₈H₂₁N₅O₂
  • Molecular Weight : 339.40 g/mol
  • Key Difference : A methylfuropyrimidine group replaces the triazole-phenyl system.
  • Data on biological activity remain unpublished .

Comparative Data Table

Property Target Compound Benzoxazole Analog Methylfuropyrimidine Analog
Molecular Formula C₁₆H₂₁N₅O C₁₇H₁₈ClN₅O₂ C₁₈H₂₁N₅O₂
Molecular Weight 299.37 367.81 339.40
Substituent Triazol-2-yl phenyl Chloro-benzoxazole Methylfuropyrimidine
Solubility (25°C) 0.39 g/L Not reported Not reported

Research Findings and Implications

Pharmacological Profile

Suvorexant’s orexin receptor antagonism is well-documented, with a binding affinity (Ki) of 0.55 nM for OX1R and 0.35 nM for OX2R .

Q & A

Q. What protocols evaluate long-term stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Spike compound into plasma/brain homogenate and incubate at 37°C for 24 h. Quantify degradation via LC-MS/MS with deuterated internal standards. Acceptable stability criteria: <15% degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.